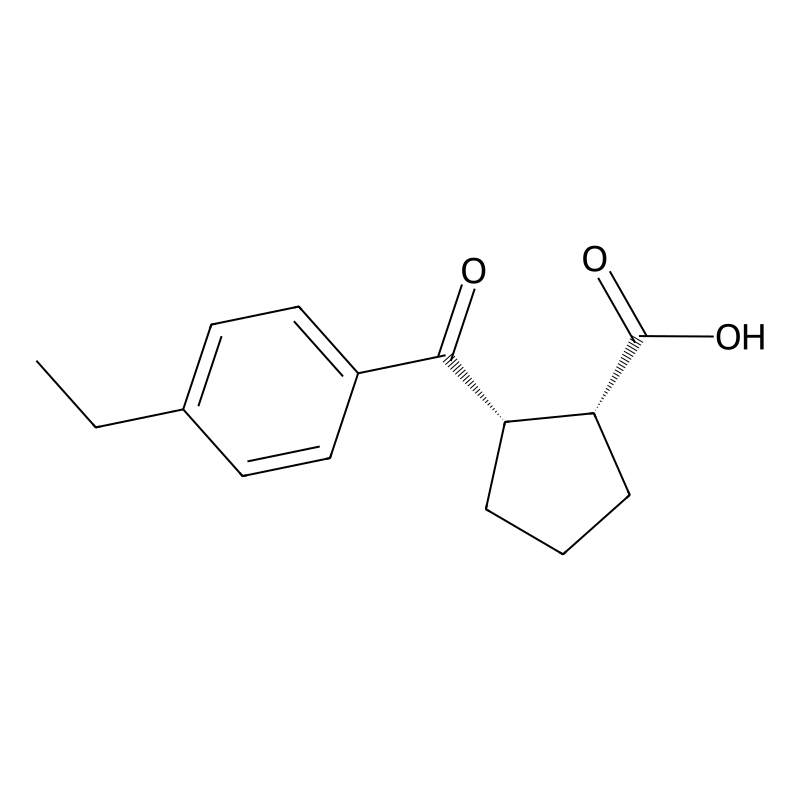

cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid is an organic molecule with the chemical formula C15H18O3 and CAS number 733740-12-0. Limited information is currently available regarding its origin or specific significance in scientific research. However, its structure suggests potential applications in areas like medicinal chemistry or materials science [].

Molecular Structure Analysis

The key features of the molecule include:

- Cyclopentane ring: A five-membered ring of carbon atoms.

- Carboxylic acid group (COOH): Responsible for the acidic properties of the molecule.

- Ethylbenzoyl group (C6H5COCH2CH3): Derived from benzoic acid (C6H5COOH) with an additional ethyl group (CH2CH3) attached to the carbonyl carbon. The "cis" prefix indicates a specific geometric arrangement around the carbon-carbon bond linking the cyclopentane ring to the benzoyl group (more details in a later section).

Chemical Reactions Analysis

- Esterification: Reaction with an alcohol (ROH) in the presence of an acid catalyst to form an ester (RCOOR').

- Decarboxylation: Removal of the CO2 group under specific conditions, potentially leading to a ketone or a hydrocarbon derivative [].

- Hydrolysis: Reaction with water to break the amide bond between the cyclopentane ring and the benzoyl group [].

Chemical Databases

Searches of scientific databases like PubChem [] and Sigma-Aldrich [] primarily focus on the compound's identity, structure, and basic properties like molecular weight. These resources do not mention any established research applications.

Limited Commercial Availability

Suppliers like Sigma-Aldrich and CymitQuimica [] list the compound but do not provide any details on its use in research.

Future Research Potential:

Despite the lack of current research, the structure of cis-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid offers interesting possibilities for further scientific exploration.

The molecule combines a cyclopentane ring with a carboxylic acid group and a substituted benzoyl moiety. These functional groups are commonly found in various bioactive molecules, suggesting potential for development in medicinal chemistry.

The "cis" prefix indicates a specific spatial arrangement within the molecule. This chirality can be crucial for biological activity, and researchers might investigate the compound's potential as a chiral ligand in asymmetric catalysis.